molecular formula C13H11Cl2NO2 B049067 4-(2,4-Dichloro-5-methoxyphenoxy)aniline CAS No. 125138-50-3

4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Cat. No. B049067
CAS RN: 125138-50-3
M. Wt: 284.13 g/mol
InChI Key: YFZJGOSUXAYGIV-UHFFFAOYSA-N
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Description

“4-(2,4-Dichloro-5-methoxyphenoxy)aniline” is a chemical compound with the molecular formula C13H11Cl2NO2 . It is an intermediate formed in the synthesis of 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic Acid Methyl Ester (D434675), which is a metabolite of Diclofop-methyl, a herbicide .


Synthesis Analysis

The synthesis of anilines, such as “4-(2,4-Dichloro-5-methoxyphenoxy)aniline”, often involves amination (arylation) reactions . These reactions can be catalyzed by various catalysts, including copper iodide (CuI) and palladium compounds . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular weight of “4-(2,4-Dichloro-5-methoxyphenoxy)aniline” is 284.14 . The structure consists of an aniline ring substituted with two chlorine atoms and a methoxyphenoxy group .

Scientific Research Applications

  • It is used in the synthesis of metal(II) thiophenyl Schiff base complexes, known for their air-stability and unique spectroscopic and magnetic properties (Osowole, 2011).

  • This compound is a potent inhibitor of Src kinase activity and Src-mediated cell proliferation, which is significant in the context of cancer research and treatment (Boschelli et al., 2001); (Boschelli et al., 2003).

  • A novel polymer based on a derivative of this compound, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been efficiently used as a counter electrode in dye-sensitized solar cells, enhancing energy conversion efficiency by 21% (Shahhosseini et al., 2016).

  • The synthesized substituted 4-methoxy-1H-quinolin-2-ones from this aniline have potential applications in various scientific research fields (Ramasamy et al., 2010).

  • Anilines, in general, are integral in the production of dyestuffs, plastics, pesticides, or pharmaceuticals, and are readily degraded in ozonation processes (Tekle-Röttering et al., 2016).

  • Aniline and its metabolites have been found to generate oxidative free radical species, which might contribute to its recombinagenic activity in yeast, indicating a role in genetic and cellular studies (Brennan & Schiestl, 1997).

properties

IUPAC Name

4-(2,4-dichloro-5-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZJGOSUXAYGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256954
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichloro-5-methoxyphenoxy)aniline

CAS RN

125138-50-3
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125138-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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